molecular formula C18H15BrN2O3 B4703548 N-(4-bromo-2-methylphenyl)-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide

N-(4-bromo-2-methylphenyl)-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide

Cat. No. B4703548
M. Wt: 387.2 g/mol
InChI Key: PGGGLKZQLOMKNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-methylphenyl)-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide, also known as BRD 7389, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

N-(4-bromo-2-methylphenyl)-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide 7389 is a selective inhibitor of the bromodomain and extraterminal (BET) family of proteins, which play a critical role in the regulation of gene expression. Specifically, N-(4-bromo-2-methylphenyl)-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide 7389 binds to the acetyl-lysine recognition pocket of BET proteins, preventing their interaction with chromatin and subsequent gene transcription. This mechanism of action has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide 7389 has been shown to have a range of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and reduction of inflammation. Additionally, N-(4-bromo-2-methylphenyl)-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide 7389 has been shown to alter the expression of genes involved in various cellular processes, including cell cycle regulation, DNA repair, and immune response.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N-(4-bromo-2-methylphenyl)-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide 7389 for lab experiments is its selectivity for BET proteins, which allows for the specific targeting of gene expression in cells. Additionally, N-(4-bromo-2-methylphenyl)-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide 7389 has been shown to be effective at low concentrations, making it a cost-effective reagent for research studies. However, one limitation of N-(4-bromo-2-methylphenyl)-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide 7389 is its relatively low solubility, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several potential future directions for research on N-(4-bromo-2-methylphenyl)-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide 7389. One area of interest is the development of more potent and selective BET inhibitors that can be used for therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-bromo-2-methylphenyl)-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide 7389 and its effects on gene expression in different cell types. Finally, there is a need for more studies on the potential side effects of N-(4-bromo-2-methylphenyl)-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide 7389 and its safety profile for use in humans.
Conclusion:
N-(4-bromo-2-methylphenyl)-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide 7389 is a synthetic compound that has shown significant promise for use as a therapeutic agent in the treatment of various diseases. Its selectivity for BET proteins and ability to alter gene expression make it a valuable tool for research studies in the fields of cancer and inflammation. However, further research is needed to fully understand its mechanism of action and potential side effects before it can be used clinically.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide 7389 has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. One of the primary areas of research has been in the field of cancer, where N-(4-bromo-2-methylphenyl)-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide 7389 has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(4-bromo-2-methylphenyl)-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide 7389 has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-ethyl-1,3-dioxoisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3/c1-3-21-17(23)13-6-4-11(9-14(13)18(21)24)16(22)20-15-7-5-12(19)8-10(15)2/h4-9H,3H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGGLKZQLOMKNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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